ALPHA-METHYLCINNAMALDEHYDE

Übersicht

Beschreibung

Alpha-methylcinnamaldehyde is a clear yellow liquid. (NTP, 1992)

Biologische Aktivität

Alpha-methylcinnamaldehyde (α-MCA), a compound derived from cinnamon, exhibits a range of biological activities that have garnered significant research interest. This article explores its antifungal, antibacterial, antioxidant properties, and potential therapeutic applications, supported by various studies and data.

- Molecular Formula : CHO

- Molecular Weight : 146.19 g/mol

- Appearance : Pale yellow to clear liquid with a cinnamon-like aroma

Antifungal Activity

Research indicates that α-MCA possesses notable antifungal properties, particularly against Candida species. A study evaluated its Minimum Inhibitory Concentration (MIC) against three strains of Candida: C. albicans, C. tropicalis, and C. krusei. The average MIC for α-MCA was found to be 317 μg/ml (2168 μM), demonstrating its effectiveness in inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes .

Table 1: Antifungal Activity of this compound

| Fungal Strain | MIC (μg/ml) | Ergosterol Biosynthesis Inhibition (%) |

|---|---|---|

| C. albicans | 317 | 80 |

| C. tropicalis | 317 | 78 |

| C. krusei | 317 | 90 |

Antibacterial Activity

α-MCA also demonstrates significant antibacterial activity against various pathogens. In a comparative study, it was found to be effective against both planktonic and biofilm forms of bacteria, including methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa. The compound's action appears to disrupt bacterial cell membranes, contributing to its antimicrobial efficacy .

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | MIC (μg/ml) | Activity Type |

|---|---|---|

| Methicillin-resistant S. aureus | <200 | Planktonic |

| Pseudomonas aeruginosa | <200 | Biofilm |

| Vibrio harveyi | <50 | Anti-quorum sensing |

Antioxidant Properties

In addition to its antimicrobial effects, α-MCA has shown promising antioxidant properties. Studies indicate that it can scavenge free radicals and inhibit lipid peroxidation in vitro, suggesting a potential role in protecting cells from oxidative damage. This activity could be beneficial in developing therapeutic strategies against oxidative stress-related diseases.

Case Studies and Research Findings

- Biofilm Inhibition : A study demonstrated that α-MCA effectively inhibited biofilm formation of Candida albicans, achieving over 90% inhibition at concentrations as low as 50 μg/ml. This was confirmed through scanning electron microscopy and confocal laser scanning microscopy, which revealed significant alterations in biofilm architecture .

- Gene Expression Modulation : Research utilizing quantitative real-time PCR (qRT-PCR) showed that treatment with α-MCA resulted in the down-regulation of key genes involved in biofilm formation in Candida albicans, such as ECE1 and IFD6, while up-regulating genes associated with cell wall integrity like YWP1 .

- Comparative Efficacy : In trials comparing α-MCA with other cinnamaldehyde analogs, it was observed that while all compounds exhibited some level of antifungal activity, α-MCA consistently outperformed others in both planktonic and biofilm assays .

Wissenschaftliche Forschungsanwendungen

Applications Overview

Flavor and Fragrance Industry

This compound is extensively utilized in the flavor and fragrance industry due to its appealing scent profile. It is incorporated into:

- Perfumery : Used in fine fragrances for its warm, spicy notes.

- Cosmetics : Commonly found in lotions and creams for added scent.

- Food Products : Acts as a flavoring agent in candies, beverages, and baked goods.

Usage Levels

- Fragrance : Up to 10%

- Flavoring : Typically around 450 ppm in products like chewing gum.

Pharmaceutical Applications

In pharmaceutical applications, α-MCA is recognized for its role as an intermediate compound. Its synthesis can be achieved through various methods including the condensation of benzaldehyde with propionic aldehyde. This compound has been noted for its potential therapeutic effects:

- Epalrestat Synthesis : α-MCA is used as a precursor in the production of Epalrestat, which helps manage diabetic complications by inhibiting aldose reductase activity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of α-MCA against several bacteria and fungi:

- Antibacterial Activity : Demonstrated effectiveness against Aggregatibacter actinomycetemcomitans, showing superior anti-planktonic activity compared to other compounds .

- Fungal Inhibition : Exhibits potent inhibition of biofilm formation by Candida albicans, suggesting potential applications in dental care products aimed at preventing biofilm-related diseases .

Case Studies

- Biofilm Inhibition Study :

- Antibacterial Efficacy Evaluation :

Eigenschaften

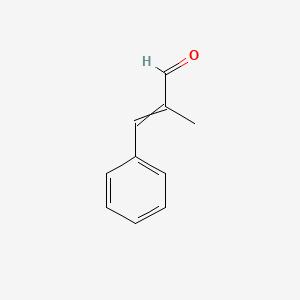

IUPAC Name |

2-methyl-3-phenylprop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUMOWNVWOXZAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025587 | |

| Record name | 2-Methylcinnamic aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-39-3 | |

| Record name | α-Methylcinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylcinnamic aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.